

A Technical Guide to Enantiomerically Pure Z-Val-Pro-OH for Researchers

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Compound of Interest

Compound Name: Z-VAL-PRO-OH

Cat. No.: B8508506

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This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and application of enantiomerically pure N-benzyloxycarbonyl-L-valyl-L-proline (**Z-Val-Pro-OH**). Below, we provide a summary of commercial suppliers, key technical data, general experimental protocols, and relevant workflow visualizations.

Commercial Availability and Specifications

Enantiomerically pure **Z-Val-Pro-OH** is a dipeptide derivative used in biochemical and proteomics research.^[1] Several chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from a key supplier.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Santa Cruz Biotechnology, Inc.	Z-Val-Pro-OH	53331-43-4	C ₁₈ H ₂₄ N ₂ O ₅	348.40	Data is lot-specific

Note: Purity and other specific data are often provided on the lot-specific Certificate of Analysis (CoA).^[1]

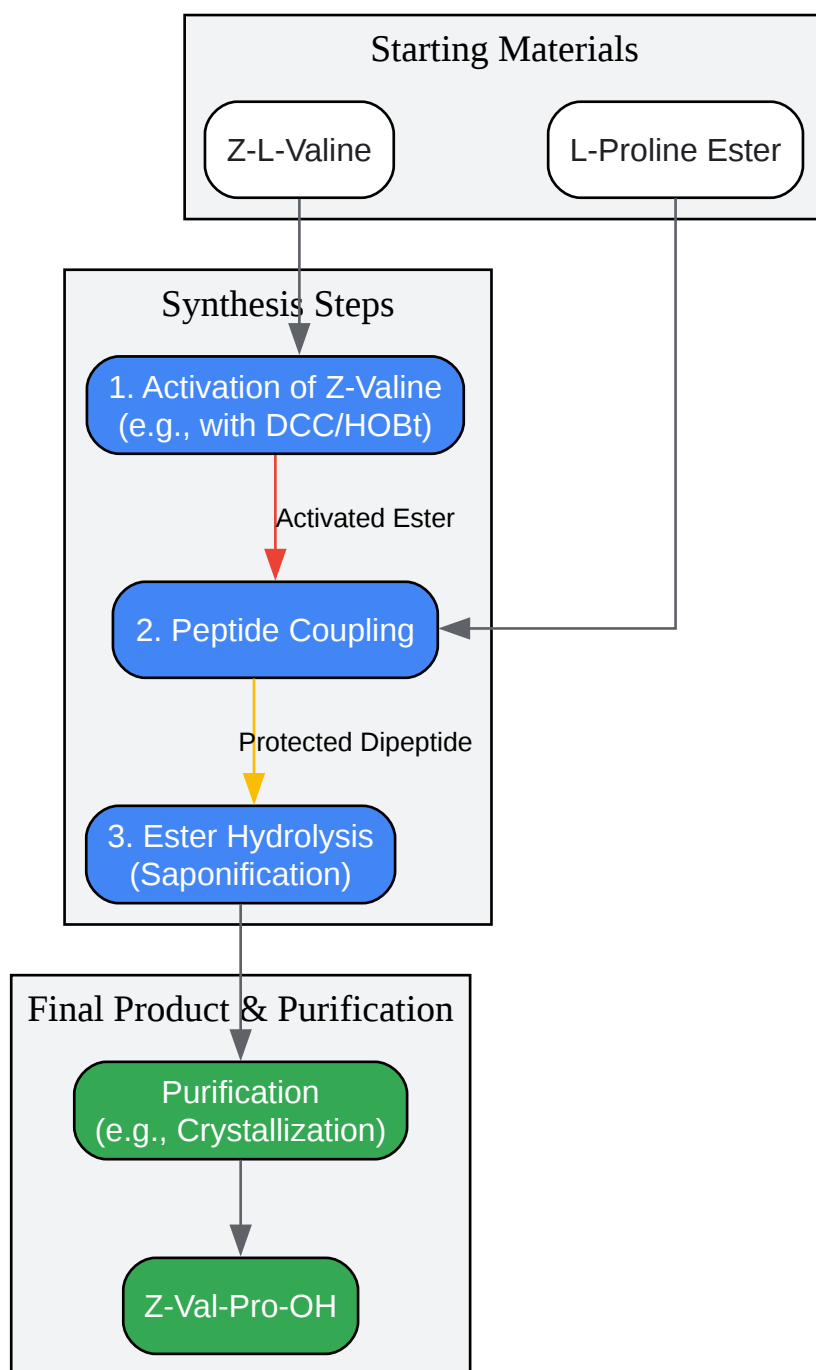
Methodologies and Experimental Workflows

While specific, proprietary synthesis protocols from commercial suppliers are not publicly available, this section outlines the generally accepted chemical principles and workflows for the synthesis and quality control of dipeptides like **Z-Val-Pro-OH**. These methodologies are based on standard solution-phase peptide synthesis techniques.

General Synthesis Protocol: Solution-Phase Peptide Coupling

The synthesis of **Z-Val-Pro-OH** involves the formation of a peptide bond between N-terminally protected Z-L-valine and L-proline. A common strategy involves activating the carboxylic acid of Z-L-valine and then reacting it with the amino group of L-proline, whose own carboxylic acid group is often temporarily protected (e.g., as a methyl or benzyl ester) to prevent self-polymerization.

The following diagram illustrates a typical workflow for this chemical synthesis.



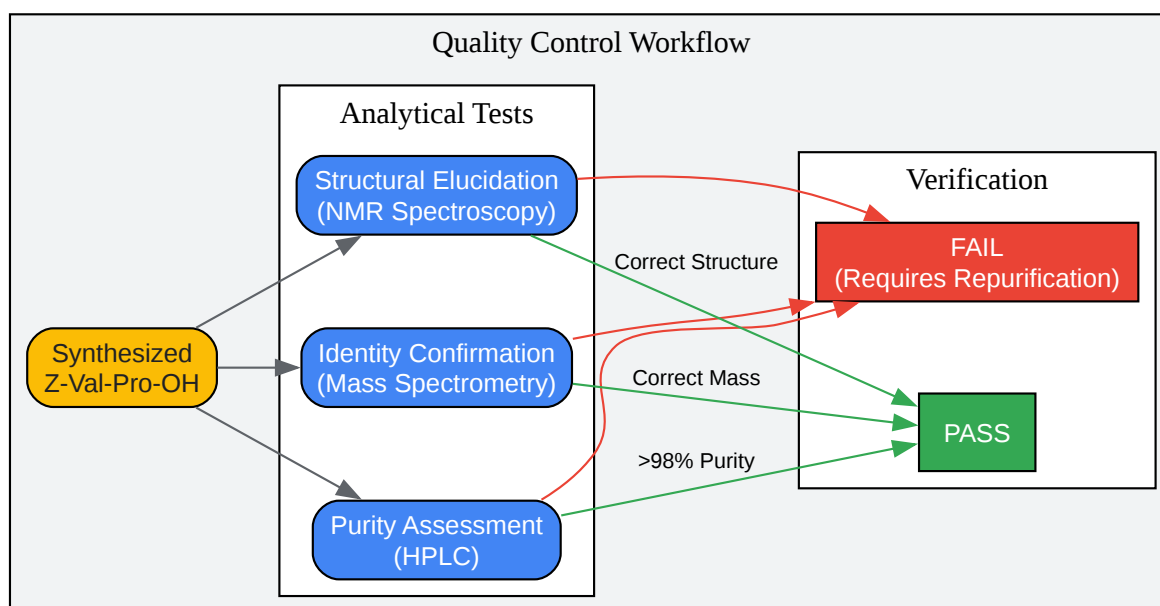
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Caption: Solution-phase synthesis workflow for **Z-Val-Pro-OH**.

Quality Control and Analysis Workflow

Ensuring the purity and identity of the final product is critical. A standard quality control (QC) process for a synthesized peptide derivative like **Z-Val-Pro-OH** involves multiple analytical techniques to confirm its structure, purity, and chiral integrity.

The diagram below outlines a logical workflow for the analytical validation of the synthesized compound.



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Caption: Analytical workflow for quality control of **Z-Val-Pro-OH**.

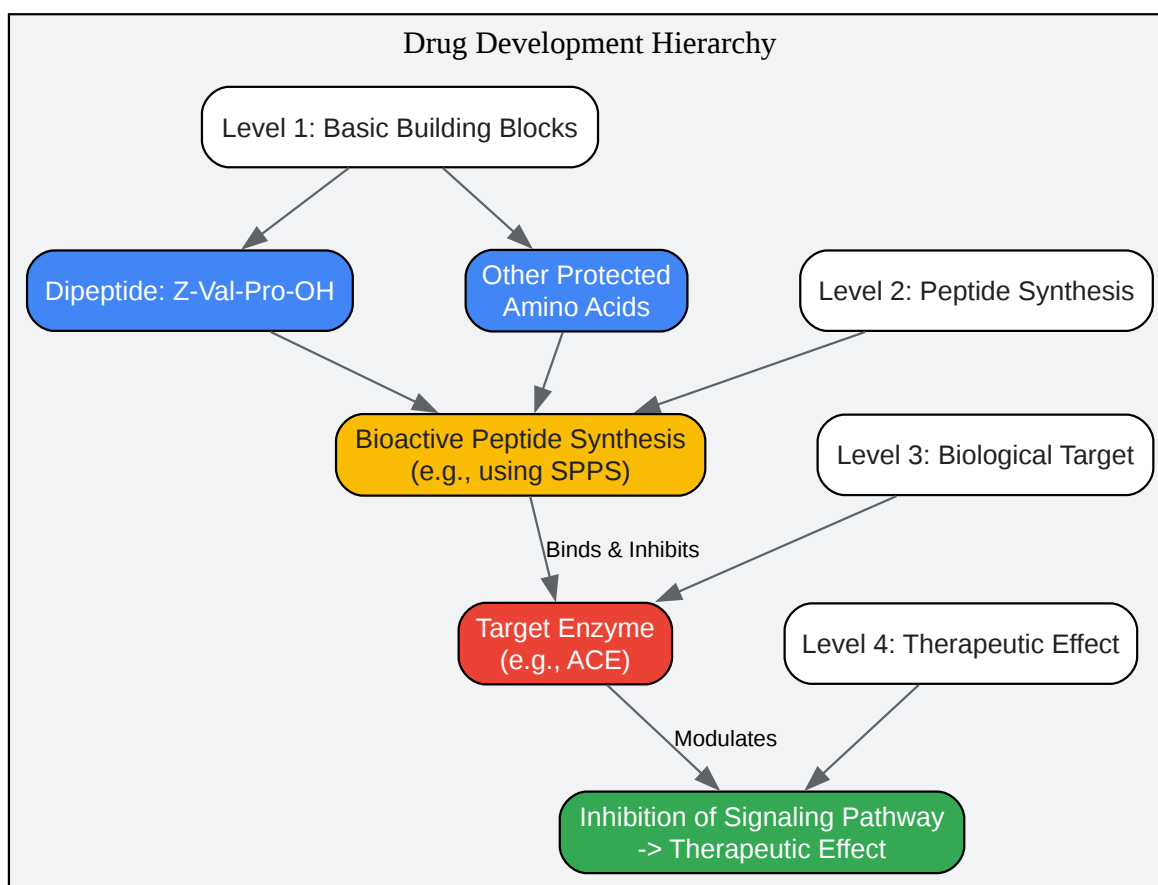
Biological Context and Applications

Z-Val-Pro-OH and similar dipeptides are primarily utilized as building blocks in the chemical synthesis of more complex peptides and peptidomimetics.[2] These larger molecules are often designed as enzyme inhibitors or receptor modulators for therapeutic purposes. For instance, proline-containing peptides are key components of Angiotensin-Converting Enzyme (ACE) inhibitors, which are crucial drugs for managing hypertension.[3][4]

While no specific signaling pathways directly modulated by **Z-Val-Pro-OH** were identified, its role as a synthetic precursor is significant. The logical relationship is its incorporation into larger bioactive peptides that do interact with specific biological pathways.

Logical Relationship: From Building Block to Bioactive Inhibitor

The following diagram illustrates the hierarchical role of **Z-Val-Pro-OH** as a foundational element in the development of a hypothetical peptide-based enzyme inhibitor.



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Caption: Role of **Z-Val-Pro-OH** in the development of peptide therapeutics.

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